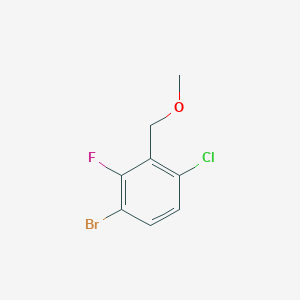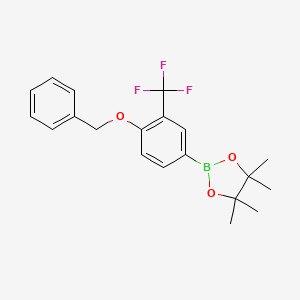![molecular formula C14H6Cl2FNO2 B6333238 [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 958031-89-5](/img/structure/B6333238.png)
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as DFPMD, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular formula of C13H8Cl2FN2O2. It is a colorless solid that is soluble in organic solvents and has a boiling point of 469°C. DFPMD has been used in a variety of scientific research applications, including as a substrate, inhibitor, and catalyst. In addition, it has been shown to have biochemical and physiological effects, making it a useful tool for studying various biological processes.
科学的研究の応用
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications, including as a substrate, inhibitor, and catalyst. It has been used as a substrate in the synthesis of various organic compounds, such as amides, esters, and ethers. In addition, it has been used as an inhibitor in the study of enzyme kinetics and as a catalyst in the synthesis of cyclic compounds.
作用機序
The mechanism of action of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is thought that it acts as a substrate in the synthesis of various organic compounds, and as an inhibitor in the study of enzyme kinetics. In addition, it is believed to act as a catalyst in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione are not fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities in laboratory studies. In addition, it has been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
The advantages of using [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in laboratory experiments include its high solubility in organic solvents, its stability at room temperature, and its high yields when used as a substrate or inhibitor. However, it is important to note that [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione has limited solubility in water and is not suitable for use in aqueous solutions. In addition, it is important to ensure that the compound is handled with care, as it can be toxic in high concentrations.
将来の方向性
The potential future directions for the use of [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in scientific research include further studies on its biochemical and physiological effects, as well as its potential applications in medicine. In addition, further research could be conducted on its use as a substrate, inhibitor, and catalyst in the synthesis of organic compounds. Finally, further studies could be conducted on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
合成法
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione can be synthesized from a variety of starting materials, including 2,4-dichlorophenol, 5-fluorophenol, and 1H-isoindole-1,3(2H)-dione. The most commonly used method involves the condensation of 2,4-dichlorophenol and 5-fluorophenol, followed by the cyclization of the resulting product with 1H-isoindole-1,3(2H)-dione. This method yields [(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione in high yields and is relatively simple to perform.
特性
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-9-5-10(16)12(6-11(9)17)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCCGPHHIVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)
![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)



![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)


![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)